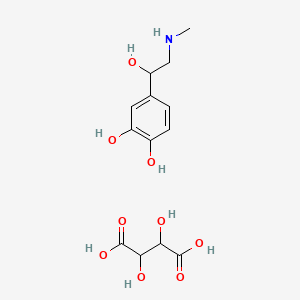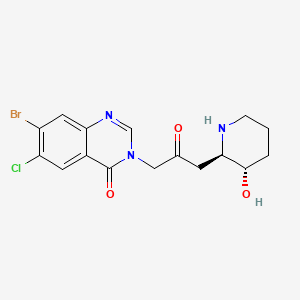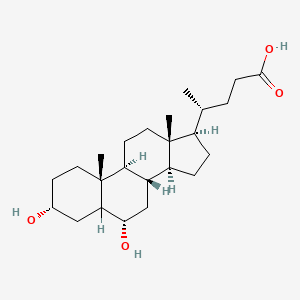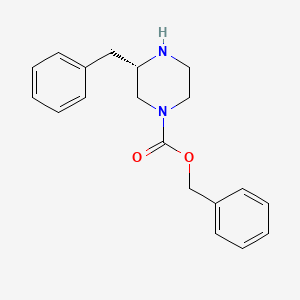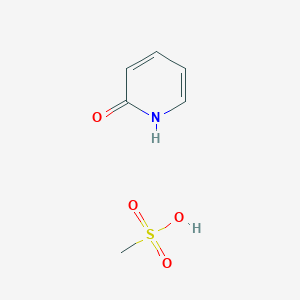
Pyridin-2-ol methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-2-ol methanesulfonate: is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridin-2-ol, where the hydroxyl group is substituted with a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions: Pyridin-2-ol methanesulfonate can be synthesized through the reaction of pyridin-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Pyridin-2-ol+Methanesulfonyl chloride→Pyridin-2-ol methanesulfonate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions:
Oxidation: Pyridin-2-ol methanesulfonate can undergo oxidation reactions to form pyridin-2-yl methanone derivatives. These reactions are typically catalyzed by transition metals such as copper.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Copper catalysts, water, and mild reaction conditions.
Substitution: Various nucleophiles, organic solvents, and bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Pyridin-2-yl methanone derivatives.
Substitution: Pyridin-2-yl derivatives with different functional groups replacing the methanesulfonate group.
科学研究应用
Chemistry: Pyridin-2-ol methanesulfonate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with specific proteins and enzymes, influencing biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for the development of new drugs targeting diseases such as cancer and fibrosis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
作用机制
The mechanism of action of pyridin-2-ol methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. Additionally, the compound can participate in oxidation reactions, where it is converted to pyridin-2-yl methanone derivatives. These reactions are facilitated by the presence of transition metal catalysts and specific reaction conditions.
相似化合物的比较
Pyridin-2-yl methanone: A derivative formed through the oxidation of pyridin-2-ol methanesulfonate.
Pyridin-2-yl carbamates: Compounds synthesized from pyridin-2-ol derivatives and isocyanates.
Pyridin-2-yl pyrimidine derivatives: Compounds with a pyridin-2-yl group attached to a pyrimidine ring, exhibiting diverse biological activities.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the methanesulfonate group. This functional group imparts distinct chemical properties, making the compound a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives highlights its versatility and importance in scientific research and industrial applications.
属性
IUPAC Name |
methanesulfonic acid;1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO.CH4O3S/c7-5-3-1-2-4-6-5;1-5(2,3)4/h1-4H,(H,6,7);1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZARBKHBTRHJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=O)NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (4R)-4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7838603.png)
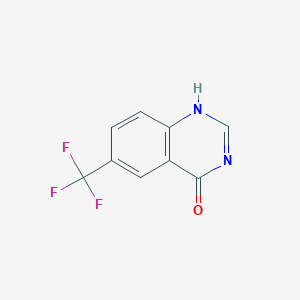
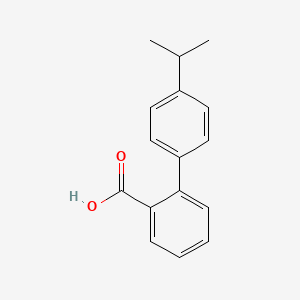
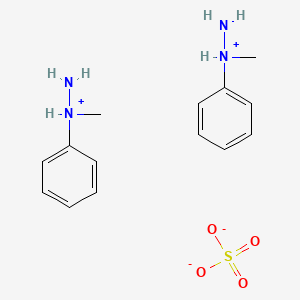
![4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B7838634.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/structure/B7838642.png)
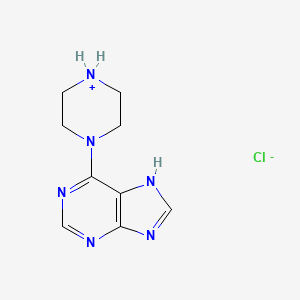
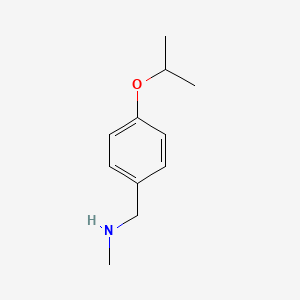
![N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7838657.png)
